REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:5]2O.O([CH3:22])[Na]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:12][CH3:22])[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:5]2
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=CC=CC=C1)O
|
Name
|
NaOCH3
|
Quantity
|
931 mg
|
Type
|
reactant
|
Smiles
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O([Na])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 100-mL round-bottom flask was placed
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Type
|
TEMPERATURE
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Details
|
The resulting mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel column, 1:5 EtOAc/petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(C(=NC2=CC1)OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |